2-Chloro-1,1,2-trifluoroethyl methyl ether
Overview
Description
2-Chloro-1,1,2-trifluoroethyl methyl ether is a chemical compound with the molecular formula C₃H₄ClF₃O and a molecular weight of 148.51 g/mol . It is also known by its IUPAC name, 2-chloro-1,1,2-trifluoro-1-methoxyethane . This compound is a colorless liquid with a density of 1.36 g/cm³ and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-1,1,2-trifluoroethyl methyl ether typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with methanol in the presence of an acid catalyst . The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-Chloro-1,1,2-trifluoroethyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: It can be reduced to form simpler hydrocarbons.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-1,1,2-trifluoroethyl methyl ether is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,2-trifluoroethyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . Pathways involved in its action include the inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
2-Chloro-1,1,2-trifluoroethyl methyl ether can be compared with similar compounds such as:
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and methoxy groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
2-chloro-1,1,2-trifluoro-1-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBMWAROXAWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962534 | |
Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425-87-6 | |
Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1,2-trifluoroethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26DEB00BBW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-1,1,2-trifluoroethyl methyl ether in silica nanowire fabrication?
A1: this compound serves as a precursor for silica deposition in the fabrication of silica nanowires within narrow-bore fused silica tubing [, ]. The compound decomposes at elevated temperatures and pressures, contributing to a silica-hydrogen fluoride chemical process that rearranges the silica material, ultimately forming the nanowires on the tubing's inner surface [].
Q2: What are the potential advantages of using this compound for this application compared to other methods?
A2: While the abstracts don't directly compare this compound to other methods, they highlight its ability to create nanowires with specific dimensions (d = 10–100 nm, l = 5–500 nm) directly on the inner surface of the tubing []. This in-situ fabrication method, if more efficient or cost-effective than alternatives, could be advantageous. Further research is needed to compare this method to other nanowire fabrication techniques and assess aspects like cost-effectiveness, scalability, and the ability to fine-tune nanowire properties.
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